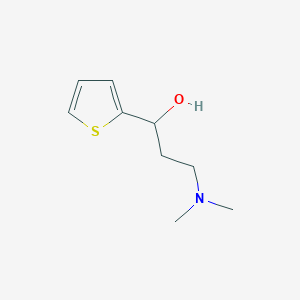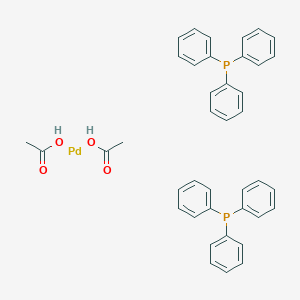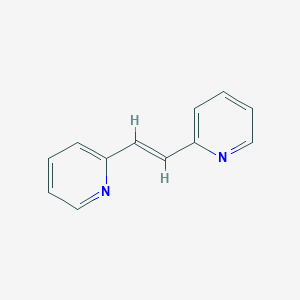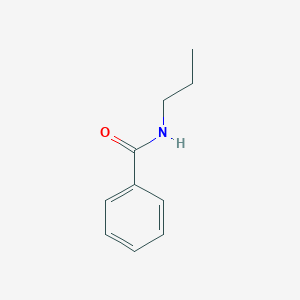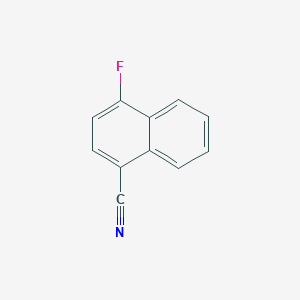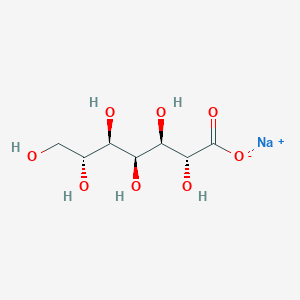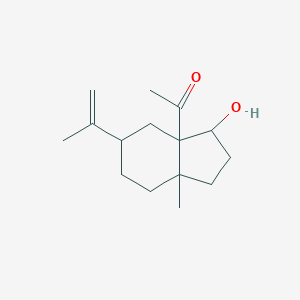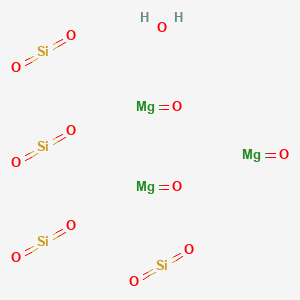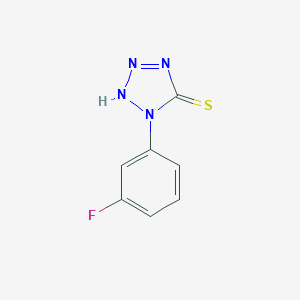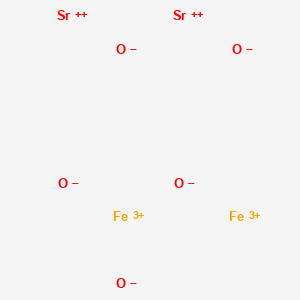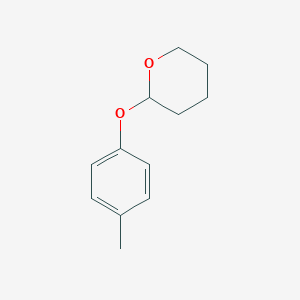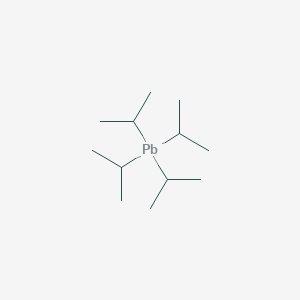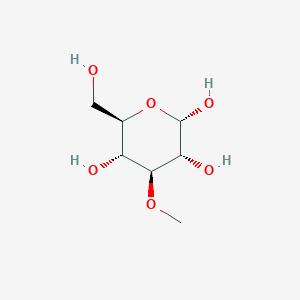![molecular formula C12H25NO2 B076192 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol CAS No. 14548-72-2](/img/structure/B76192.png)
1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol, also known as CHA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CHA is a chiral compound with a molecular weight of 239.4 g/mol and a chemical formula of C13H27NO2. The compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol involves its binding to the β3-adrenergic receptor, leading to the activation of various signaling pathways. This activation results in the stimulation of lipolysis and thermogenesis, leading to increased energy expenditure and reduced body weight. 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol has also been shown to have antioxidant and anti-inflammatory properties, further supporting its potential therapeutic applications.
Effets Biochimiques Et Physiologiques
1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol has been shown to have various biochemical and physiological effects. In addition to its role as a β3-adrenergic receptor agonist, 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol has been shown to increase insulin sensitivity and improve glucose tolerance in animal models. The compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory and oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol for lab experiments is its selectivity for the β3-adrenergic receptor, making it a useful tool for investigating the role of this receptor in energy metabolism and thermogenesis. However, 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol has relatively low potency compared to other β3-adrenergic receptor agonists, which may limit its use in certain experiments. Additionally, the synthesis of 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol can be challenging, and the compound may be unstable under certain conditions, which may affect its activity.
Orientations Futures
There are several future directions for the investigation of 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol. One potential direction is the development of more potent and selective β3-adrenergic receptor agonists based on the structure of 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol. Another direction is the investigation of the potential therapeutic applications of 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Additionally, the anti-inflammatory and antioxidant properties of 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol may make it a promising candidate for the treatment of inflammatory and oxidative stress-related disorders. Further research is needed to fully understand the potential applications of 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol and its mechanism of action.
Méthodes De Synthèse
The synthesis of 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol can be achieved through several methods. One of the most common methods involves the reaction of cyclohexylamine with 2-hydroxypropylamine in the presence of a catalyst such as sodium hydroxide. The resulting product is then subjected to a reduction reaction using sodium borohydride to yield 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol. Other methods include the use of different reducing agents and catalysts, such as lithium aluminum hydride and palladium on carbon.
Applications De Recherche Scientifique
1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol has been extensively studied for its potential therapeutic applications. One of the most notable applications is its use as a selective β3-adrenergic receptor agonist. This receptor is involved in the regulation of energy metabolism and thermogenesis, making it a potential target for the treatment of obesity and metabolic disorders. 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol has been shown to increase energy expenditure and reduce body weight in animal models, making it a promising candidate for further investigation.
Propriétés
Numéro CAS |
14548-72-2 |
|---|---|
Nom du produit |
1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol |
Formule moléculaire |
C12H25NO2 |
Poids moléculaire |
215.33 g/mol |
Nom IUPAC |
1-[cyclohexyl(2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C12H25NO2/c1-10(14)8-13(9-11(2)15)12-6-4-3-5-7-12/h10-12,14-15H,3-9H2,1-2H3 |
Clé InChI |
QMEZIAQDVYFSDQ-UHFFFAOYSA-N |
SMILES |
CC(CN(CC(C)O)C1CCCCC1)O |
SMILES canonique |
CC(CN(CC(C)O)C1CCCCC1)O |
Autres numéros CAS |
14548-72-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



